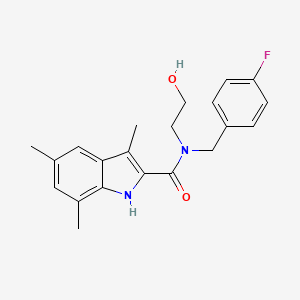![molecular formula C19H22ClN5O2 B5507912 4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" often involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties can be synthesized through a one-pot Biginelli reaction, starting from enaminones, urea, and substituted benzaldehydes in the presence of glacial acetic acid, demonstrating a simple and efficient method yielding good results (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating morpholine and pyrimidine units has been elucidated using techniques such as X-ray crystallography. The three-dimensional structure of enaminones containing the morpholine moiety, for example, has been confirmed, providing insights into the stereochemistry and molecular conformation essential for understanding the compound's chemical behavior and interaction with biological targets (Bhat et al., 2018).
Chemical Reactions and Properties
Compounds with this structure can undergo various chemical reactions, including further substitutions, ring transformations, and coupling reactions. The presence of reactive functional groups such as the piperazine and morpholine rings allows for modifications that can tailor the compound's properties for specific applications. For example, the transformation of heterocyclic halogeno compounds with nucleophiles can lead to ring transformations, yielding new derivatives with potentially valuable properties (Plas et al., 2010).
Wissenschaftliche Forschungsanwendungen
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications, with recent studies developing various new methods for their synthesis. These compounds are noted for their potent pharmacophoric activities, highlighting their significance in medicinal chemistry and potential for diverse therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including structures similar to 4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, have found clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines with various receptor-related effects. This extensive study provides insights into the metabolism and disposition of arylpiperazine derivatives, emphasizing their therapeutic potential (S. Caccia, 2007).
Morpholine and Pyrans Derivatives: Chemical and Pharmacological Interest
Morpholine derivatives, closely related to the compound , are highlighted for their broad pharmacological profile. This review discusses the significant interest in morpholine and pyran analogues due to their varied biological activities, supporting the importance of further exploration and development of novel derivatives for therapeutic use (M. Asif & M. Imran, 2019).
Small Molecule Antagonists for Chemokine CCR3 Receptors
Compounds including piperazine and morpholinyl derivatives are investigated for their potential as small molecule antagonists targeting CCR3 receptors, which play a role in allergic diseases. This research emphasizes the chemical diversity and therapeutic applications of these compounds, showcasing their relevance in developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Lianne I. Willems & A. IJzerman, 2009).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review underscores the significance of piperazine, a core structure related to the compound , across various therapeutic domains, including antipsychotic, antihistamine, and anticancer agents. It provides a comprehensive overview of recent patents, highlighting the flexibility and potential of piperazine-based molecules in drug discovery and development (A. Rathi et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)18(26)24-8-6-23(7-9-24)17-4-5-21-19(22-17)25-10-12-27-13-11-25/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJOPBXYAMGUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)
![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)